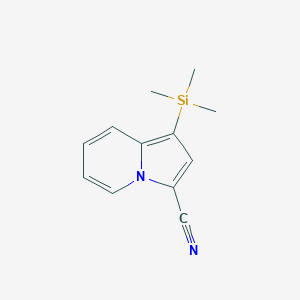

1-(Trimethylsilyl)indolizine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-trimethylsilylindolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2Si/c1-15(2,3)12-8-10(9-13)14-7-5-4-6-11(12)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSHKNKTSDDZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C2C=CC=CN2C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519801 | |

| Record name | 1-(Trimethylsilyl)indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87277-13-2 | |

| Record name | 1-(Trimethylsilyl)indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Trimethylsilyl)indolizine-3-carbonitrile typically involves the reaction of indolizine derivatives with trimethylsilyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Chemical Reactions Analysis

Cross-Coupling Reactions

The cyano group activates the indolizine core for transition-metal-catalyzed reactions:

-

Suzuki-Miyaura cross-coupling :

Borylation at C-3 of 1-cyanoindolizine using [Ir(COD)OMe]₂ and dtbpy, followed by coupling with aryl halides, affords aryl-substituted derivatives. For example:

| Substrate | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| 1-cyanoindolizine | Pd(Amphos)Cl₂ | 3-iodoanisole | 3-(3-methoxyphenyl)indolizine | 41% |

Regiochemical Influence of Substituents

-

Electronic effects :

The cyano group directs electrophilic substitution to ortho positions, while the trimethylsilyl group sterically hinders reactivity at adjacent sites. For instance:

Reaction with Electrophiles

The trimethylsilyl group can act as a directing group or be replaced under specific conditions:

-

Anion isomerization :

Electrophiles like iodomethane induce isomerization of the indolizine anion, leading to unexpected products (e.g., C-5 substitution) .

| Electrophile | Reaction Pathway | Product | Yield |

|---|---|---|---|

| Iodomethane | Isomerization to C-5 substitution | 5-methylindolizine-3-carbonitrile | N/A |

Key Mechanistic Insights:

-

Chelation control : Electrophiles capable of chelation (e.g., aldehydes) favor substitution at C-2, while non-chelating electrophiles (e.g., iodides) lead to C-5 products .

-

Steric vs. electronic effects : The trimethylsilyl group imposes steric constraints, overriding the cyano group’s electronic directing effects in certain cases .

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules:

1-(Trimethylsilyl)indolizine-3-carbonitrile serves as an essential building block in the synthesis of more complex indolizine derivatives. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are vital for creating novel compounds with specific properties .

Fluorescent Properties:

The compound exhibits significant fluorescence characteristics, making it suitable for applications in organic fluorescent materials. These properties are particularly valuable in biological imaging and as sensors for detecting environmental pollutants or biological markers .

Anticancer Research:

Indolizine derivatives, including this compound, have shown promising anticancer activity. Studies have indicated that these compounds can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. For instance, certain derivatives have been identified as potential inhibitors of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

Antimicrobial and Antitubercular Properties:

Research has demonstrated that indolizine derivatives possess antimicrobial properties against various pathogens, including multi-drug-resistant strains of Mycobacterium tuberculosis. In vitro studies using the resazurin microplate assay revealed effective inhibition at low concentrations . Furthermore, molecular docking studies suggest that these compounds can interact with key enzymes involved in bacterial fatty acid synthesis, making them candidates for new anti-TB therapies .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)indolizine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1-(Trimethylsilyl)indolizine-3-carbonitrile and structurally related indolizine/indole derivatives:

Crystallographic Insights

- The asymmetric unit of 8-bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile contains three independent molecules with dihedral angles of 55.0°–60.2° between the cyclopropanoyl side chain and indolizine ring . This contrasts with the TMS group’s steric effects, which likely enforce a planar conformation to minimize strain.

Biological Activity

1-(Trimethylsilyl)indolizine-3-carbonitrile, a derivative of indolizine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trimethylsilyl group and a carbonitrile functional group attached to the indolizine core. The chemical structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound exhibits affinity for various receptors, potentially influencing cell signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes involved in critical biological processes, such as inflammation and apoptosis.

- Pathway Influence : Research indicates that it can alter pathways related to cancer progression, inflammation, and neuroprotection.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of indolizine derivatives, including this compound:

- Inhibition of Tumor Growth : Preclinical studies suggest that this compound can inhibit the proliferation of various cancer cell lines.

- Mechanism : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Anti-inflammatory Effects

Indolizines have been investigated for their anti-inflammatory properties:

- Cytokine Modulation : The compound has shown potential in reducing pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

- Animal Studies : In vivo studies have demonstrated significant reductions in edema and inflammatory markers following treatment with indolizine derivatives.

Case Studies and Experimental Data

- Antitumor Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapy agents .

- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. The anti-inflammatory activity was comparable to that of diclofenac .

Comparative Analysis with Other Indolizines

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction; Cytokine modulation |

| 1-Methylindolizine | Moderate | High | Enzyme inhibition; Receptor binding |

| 2-Methylindolizine | Low | High | Cytokine inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.